molecular formula C26H30N4O6S B11206208 Ethyl 4-[[6-[[(3,4-Dimethylphenyl)methylamino]sulfonyl]-1,4-dihydro-4-oxo-3-quinolinyl]carbonyl]-1-piperazinecarboxylate

Ethyl 4-[[6-[[(3,4-Dimethylphenyl)methylamino]sulfonyl]-1,4-dihydro-4-oxo-3-quinolinyl]carbonyl]-1-piperazinecarboxylate

Cat. No.: B11206208
M. Wt: 526.6 g/mol
InChI Key: RGNMFUCOCLCMIX-UHFFFAOYSA-N
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Description

ETHYL 4-{6-[(3,4-DIMETHYLPHENYL)(METHYL)SULFAMOYL]-4-OXO-1,4-DIHYDROQUINOLINE-3-CARBONYL}PIPERAZINE-1-CARBOXYLATE is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, a piperazine ring, and a sulfonamide group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-{6-[(3,4-DIMETHYLPHENYL)(METHYL)SULFAMOYL]-4-OXO-1,4-DIHYDROQUINOLINE-3-CARBONYL}PIPERAZINE-1-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethylphenylamine with a suitable quinoline derivative, followed by sulfonation and subsequent coupling with piperazine-1-carboxylate. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with automated control systems to maintain optimal reaction conditions. The use of continuous flow reactors can also enhance efficiency and scalability. Purification processes such as crystallization, distillation, and chromatography are employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-{6-[(3,4-DIMETHYLPHENYL)(METHYL)SULFAMOYL]-4-OXO-1,4-DIHYDROQUINOLINE-3-CARBONYL}PIPERAZINE-1-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride or bromine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

ETHYL 4-{6-[(3,4-DIMETHYLPHENYL)(METHYL)SULFAMOYL]-4-OXO-1,4-DIHYDROQUINOLINE-3-CARBONYL}PIPERAZINE-1-CARBOXYLATE has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 4-{6-[(3,4-DIMETHYLPHENYL)(METHYL)SULFAMOYL]-4-OXO-1,4-DIHYDROQUINOLINE-3-CARBONYL}PIPERAZINE-1-CARBOXYLATE involves its interaction with specific molecular targets. The sulfonamide group can bind to enzyme active sites, inhibiting their function. The quinoline core may intercalate with DNA, disrupting replication and transcription processes. These interactions can lead to the modulation of various biological pathways, contributing to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Quinolone derivatives: Share the quinoline core structure and exhibit similar biological activities.

    Sulfonamide compounds: Contain the sulfonamide group and are known for their antimicrobial properties.

    Piperazine derivatives: Feature the piperazine ring and are used in various pharmaceutical applications.

Uniqueness

ETHYL 4-{6-[(3,4-DIMETHYLPHENYL)(METHYL)SULFAMOYL]-4-OXO-1,4-DIHYDROQUINOLINE-3-CARBONYL}PIPERAZINE-1-CARBOXYLATE is unique due to its combination of functional groups, which confer a wide range of chemical reactivity and biological activity. This makes it a valuable compound for research and development in multiple scientific disciplines.

Properties

Molecular Formula

C26H30N4O6S

Molecular Weight

526.6 g/mol

IUPAC Name

ethyl 4-[6-[(3,4-dimethylphenyl)-methylsulfamoyl]-4-oxo-1H-quinoline-3-carbonyl]piperazine-1-carboxylate

InChI

InChI=1S/C26H30N4O6S/c1-5-36-26(33)30-12-10-29(11-13-30)25(32)22-16-27-23-9-8-20(15-21(23)24(22)31)37(34,35)28(4)19-7-6-17(2)18(3)14-19/h6-9,14-16H,5,10-13H2,1-4H3,(H,27,31)

InChI Key

RGNMFUCOCLCMIX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=CNC3=C(C2=O)C=C(C=C3)S(=O)(=O)N(C)C4=CC(=C(C=C4)C)C

Origin of Product

United States

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